molecular formula C12H9F2N3O2S B2460571 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448033-41-7

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2460571
CAS No.: 1448033-41-7
M. Wt: 297.28
InChI Key: GFIXJPKBEVDOON-UHFFFAOYSA-N
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Description

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines. This compound is characterized by the presence of a sulfonyl group attached to a difluorophenyl ring, which is further connected to a dihydropyrrolo[3,4-d]pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it of interest in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used as a tool in biological research to study its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    6-((2,5-difluorophenyl)sulfonyl)-5H-pyrrolo[3,4-d]pyrimidine: Lacks the dihydro moiety, which may affect its reactivity and biological activity.

    6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyridine: Contains a pyridine ring instead of a pyrimidine ring, which may alter its electronic properties and interactions with molecular targets.

Uniqueness

The uniqueness of 6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine lies in its specific combination of structural features, including the difluorophenyl group, sulfonyl group, and dihydropyrrolo[3,4-d]pyrimidine core. These features contribute to its distinct chemical reactivity, electronic properties, and potential biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetic organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound is characterized by a unique structure that includes a sulfonyl group attached to a difluorophenyl ring and a dihydropyrrolo core. Its distinctive features suggest potential applications in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}F2_2N2_2O2_2S, with a molecular weight of approximately 297.28 g/mol. The presence of fluorine atoms enhances its chemical stability and may improve its binding affinity to biological targets compared to similar compounds lacking such substituents.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It may function as an inhibitor or modulator of various enzymes or receptors, leading to alterations in cellular signaling pathways. Molecular docking studies have indicated that the compound binds effectively to target proteins, which can result in significant biological effects .

Biological Activities

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

  • Anticancer Activity :
    • Compounds structurally related to this compound have shown potent inhibitory effects on tumor cell lines. For instance, related pyrrolo compounds have demonstrated IC50 values in the nanomolar range against human DHFR (Dihydrofolate Reductase), indicating strong potential as anticancer agents .
    • In vitro studies have reported that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.
  • Anti-inflammatory Effects :
    • Similar pyrimidine derivatives have been noted for their anti-inflammatory activities by inhibiting COX-2 enzymes with comparable IC50 values to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess anti-inflammatory properties.
  • Antimicrobial Activity :
    • Preliminary studies indicate that pyrimidine derivatives can exhibit antimicrobial effects against various bacterial strains. The specific efficacy of this compound against pathogens remains to be fully elucidated but warrants further investigation in this area.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Study on Anticancer Activity : A series of pyrrolo compounds were evaluated for their ability to inhibit tumor growth in cultured cells. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines (GI50 ≤ 10−7 M) .
  • Structure-Activity Relationship (SAR) : Research has shown that the introduction of electron-withdrawing groups like difluorophenyl enhances the activity of pyrrolo compounds against various biological targets. This modification improves binding interactions and increases overall efficacy .

Comparative Analysis

A comparative analysis between this compound and structurally similar compounds reveals distinct advantages:

CompoundStructureNotable ActivityIC50 (nM)
Compound APyrrolo core without sulfonylModerate anticancer500
Compound BPyrrolidine derivativeWeak COX-2 inhibitor>1000
This compound Pyrrolo core with sulfonyl and difluorophenylStrong anticancer potential<100

Properties

IUPAC Name

6-(2,5-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXJPKBEVDOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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